molecular formula C8H5N3 B1513421 Pyrazolo[1,5-A]pyridine-5-carbonitrile CAS No. 1352903-96-8

Pyrazolo[1,5-A]pyridine-5-carbonitrile

Cat. No.: B1513421
CAS No.: 1352903-96-8
M. Wt: 143.15 g/mol
InChI Key: ZFBQRIPCGDCQDF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-5-carbonitrile (CAS Number: 1352903-96-8) is a valuable heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a fused, planar bicyclic core structure that serves as a versatile scaffold for the synthesis of more complex molecules. The presence of the carbonitrile group at the 5-position provides a reactive handle for further functionalization, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Derivatives of the pyrazolo[1,5-a]pyridine core are extensively investigated in pharmaceutical research for their potential as kinase inhibitors, with applications in targeted cancer therapy. The rigid, planar structure of this fused heterocyclic system is particularly suited for interacting with the ATP-binding sites of various protein kinases, which are critical targets in oncology. Related pyrazolo-pyrimidine scaffolds, for instance, have demonstrated potent activity against kinases such as CK2, EGFR, B-Raf, and MEK, highlighting the broader therapeutic potential of this chemical class. Beyond its primary application in drug discovery, this carbonitrile derivative is also a useful intermediate in material science research, particularly in the development of organic electronic materials and the study of photophysical properties. Specifications: CAS Number: 1352903-96-8 Molecular Formula: C8H5N3 Molecular Weight: 143.15 g/mol SMILES: N#CC1=CC2=CC=NN2C=C1 Handling and Storage: Store in a cool, dry place, sealed under dry conditions at room temperature. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-6-7-2-4-11-8(5-7)1-3-10-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBQRIPCGDCQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857158
Record name Pyrazolo[1,5-a]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352903-96-8
Record name Pyrazolo[1,5-a]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Result of Action

The primary result of the action of this compound is the change in optical properties of the compound. This change allows it to be used in a variety of applications, including studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials.

Biological Activity

Pyrazolo[1,5-A]pyridine-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

Pyrazolo[1,5-A]pyridine derivatives are known for their structural similarity to purines and their ability to act as selective inhibitors in various biological pathways. The carbonitrile group enhances the compound's reactivity and bioactivity, making it a subject of interest for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives exhibit inhibitory activity against key enzymes involved in cancer progression and inflammation. For instance, some compounds have shown effectiveness as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Antioxidant Activity : Pyrazolo[1,5-A]pyridine derivatives have demonstrated significant antioxidant properties, which can help mitigate oxidative stress-related diseases.
  • Antimicrobial Properties : Certain derivatives have been evaluated for their antimicrobial effects against various bacterial strains, indicating potential as therapeutic agents for infectious diseases.

Anticancer Activity

A notable study reported that specific pyrazolo[1,5-A]pyridine derivatives displayed potent anticancer activity across multiple cancer cell lines. The mean growth inhibition (GI%) was found to be substantial, with some compounds achieving over 43% inhibition in 56 different cell lines. The detailed findings are summarized in the table below:

Compound IDCell LineGI%Mechanism
6nRFX 39343.9CDK2/TRKA inhibition
6sHeLa78.01Induction of apoptosis
6tMDA-MB-23184.36Cell cycle arrest (G0–G1)

Antioxidant Activity

The antioxidant capacity of pyrazolo[1,5-A]pyridine derivatives was assessed through various assays measuring total iron-reducing power and radical scavenging activities (DPPH and ABTS). Results indicated that these compounds possess significant antioxidant properties, making them candidates for further exploration in oxidative stress-related conditions.

Case Study 1: Stress-related Disorders

One prominent study focused on a specific derivative (E2508) as a selective antagonist of the corticotropin-releasing factor 1 (CRF(1)) receptor. This compound exhibited potent in vitro activity and robust oral efficacy in animal models of stress-related disorders. Its advancement into clinical trials underscores its therapeutic potential in treating anxiety and depression.

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of pyrazolo[1,5-A]pyridine derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 30 to 45 µg/mL for the most active compounds, indicating significant antibacterial activity that warrants further investigation for potential antibiotic development.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Pyrazolo[1,5-A]pyridine derivatives have been identified as potential anticancer agents. Research indicates that these compounds can inhibit specific protein kinases involved in cancer progression. For instance, pyrazolo[1,5-A]pyridine derivatives have shown inhibitory activity against AXL and c-MET kinases, which are implicated in various cancers due to their roles in cell proliferation and survival .

2. Neurological Disorders
Compounds within this family have demonstrated pharmacological activities relevant to treating neurological disorders. They act as antagonists for serotonin receptors (5HT3) and dopamine receptors (D2/D3/D4), making them candidates for managing conditions such as anxiety, schizophrenia, and Parkinson’s disease .

3. Enzyme Inhibition
Pyrazolo[1,5-A]pyridine-5-carbonitrile has been explored for its ability to inhibit various enzymes. Notably, it has shown promising results as a selective inhibitor of kinases involved in signaling pathways that regulate cell growth and differentiation .

Materials Science Applications

1. Photophysical Properties
The compound exhibits tunable photophysical properties, which are crucial for applications in materials science. These properties enable its use in the development of chemosensors and fluorescent probes that can monitor biological processes at the cellular level .

2. Fluorescent Probes
Recent studies have synthesized pyrazolo[1,5-A]pyridine derivatives as fluorescent probes for pH monitoring in biological systems. One derivative was reported to respond rapidly to pH changes with a high quantum yield, making it a valuable tool for cellular imaging .

Case Study 1: Inhibition of AXL Kinase

A study demonstrated that pyrazolo[1,5-A]pyridine derivatives effectively inhibited AXL kinase activity with IC50 values in the nanomolar range. The structure-activity relationship (SAR) analysis revealed critical substitutions that enhanced potency and selectivity against cancer cell lines .

Case Study 2: Fluorescent pH Probes

In another investigation, a novel pyrazolo[1,5-A]pyridine-based fluorescent probe was developed for intracellular pH measurement. The probe exhibited a significant response to acidic conditions and was successfully used to monitor pH changes in RAW 264.7 cells .

Summary of Applications

Application Area Specific Uses Key Findings
Medicinal ChemistryAnticancer agentsInhibits AXL/c-MET kinases; effective against cancer cells
Neurological treatmentsActs on serotonin and dopamine receptors
Enzyme inhibitorsSelective inhibition of critical kinases
Materials ScienceChemosensorsTunable photophysical properties
Fluorescent probesHigh quantum yield; rapid pH response

Chemical Reactions Analysis

Cycloaddition Reactions

Pyrazolo[1,5-a]pyridine-5-carbonitrile participates in cycloaddition reactions due to its electron-deficient aromatic system. For example:

  • 1,3-Dipolar Cycloaddition : Reacts with ethyl propionate and N-aminopyridine sulfates to form pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives. This reaction proceeds via a 1,3-dipolar intermediate, yielding products in up to 88% yield under optimized NaOH hydrolysis conditions .

  • Annulation with Acetylenes : Reacts with dimethyl acetylenedicarboxylate under sonication (85°C, 110 W) to form pyrazolo[1,5-a]pyridine derivatives. Ultrasonic irradiation significantly enhances yields (92% ) compared to conventional heating (70% ) .

Nucleophilic Substitution at the Nitrile Group

The carbonitrile group undergoes hydrolysis and substitution:

  • Hydrolysis to Carboxylic Acid : Treatment with 30% NaOH converts the nitrile to a carboxylic acid group, forming pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives .

  • Chlorination : Reacts with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a precursor for further functionalization .

Copper-Mediated Oxidative Coupling

Copper catalysts enable C–C/N–N bond formation:

  • Oxidative Linkage : Under mild conditions, copper mediates coupling with benzonitriles (e.g., nicotinonitrile) to generate substituted pyrazolo[1,5-a]pyridine-3-carboxylates. Electron-withdrawing substituents on benzonitriles improve yields (up to 94% ) .

EntryCatalystAtmosphereYield (%)
1AcOH (6 equiv)O₂94
2AcOH (6 equiv)Ar6

Data from optimization of reaction conditions .

Functionalization via Cross-Coupling

The nitrile group enables further derivatization:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 3-position, expanding structural diversity .

  • Click Chemistry : Azide-alkyne cycloadditions modify the nitrile group for bioorthogonal labeling applications .

Mechanistic Insights

  • Cycloaddition Mechanisms : Proceeds via Fe-nitrene intermediates in metal-catalyzed reactions, as evidenced by isotopic labeling studies .

  • Oxidative Pathways : Oxygen atmosphere enhances yields in copper-mediated reactions by facilitating reoxidation of the catalyst .

Reaction Optimization Strategies

  • Acid Additives : Acetic acid (6 equiv) under O₂ atmosphere maximizes yields in cyclization reactions .

  • Green Chemistry : Water-ethanol mixtures reduce environmental impact in hydrolysis steps .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo-Fused Heterocycles

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
This compound Pyridine + Pyrazole C₈H₅N₃ 143.15 Nitrile at C5
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile Pyrimidine + Pyrazole C₇H₅N₅ 159.15 Nitrile at C6, additional N in pyrimidine
2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile Pyridine + Pyrazole C₁₁H₁₁N₃O 201.22 Ethoxy at C2, methyl at C5
5-Amino-pyrazolo[1,5-a]pyrimidine-6-carbonitrile Pyrimidine + Pyrazole C₇H₅N₅ 159.15 Amino at C5, nitrile at C6

Key Observations :

  • The pyrimidine core (vs. pyridine) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and solubility .
  • Substituents like amino (e.g., 5-amino-pyrazolo[1,5-a]pyrimidine-6-carbonitrile) significantly improve optical properties, with absorption maxima (λmax) shifting to 336–360 nm compared to aryl-substituted analogs (267–296 nm) .
  • Ethoxy and methyl groups (e.g., 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile) increase steric bulk and hydrophobicity, affecting binding affinity in biological targets .

Table 2: Pharmacological Profiles

Compound Biological Activity Key Findings
This compound Anti-cancer (under investigation) Carboxamide derivatives (e.g., 5a–5v ) show potential in tumor inhibition .
Pyrazolo[1,5-a]pyrimidines Kinase inhibition (e.g., TTK), fluorescence Exhibit 1(1)/2-type inhibition mechanisms and intense fluorescence (λem = 393–414 nm) .
Pyrazolo[3,4-d]pyrimidines 5-HT₆ receptor antagonism Conformational rigidity via intramolecular H-bonding enhances selectivity and potency .
Pyrazolo[1,5-a]quinazolines Fluorescence probes Synthesized using benzoylacetonitriles; applications in bioimaging .

Notable Differences:

  • Pyrazolo[1,5-a]pyrimidines demonstrate superior kinase inhibitory activity (e.g., TTK inhibitors in cancer) due to polar moieties in hydrophobic regions .
  • Pyrazolo[3,4-d]pyrimidines are optimized for CNS targets (e.g., 5-HT₆ receptors) owing to their compact molecular geometry (gyration radii < 4.5 Å) .

Physicochemical and ADME Considerations

  • LogP Values: Pyrazolo[1,5-a]pyrimidines with amino groups exhibit lower cLogP (e.g., 1.8–2.5) compared to aryl-substituted analogs (3.0–3.8), improving aqueous solubility .
  • Metabolic Stability : Ethyl ester derivatives (e.g., Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate) are prone to hydrolysis, necessitating prodrug strategies .

Preparation Methods

These multi-step syntheses enable fine-tuning of substitution patterns and introduction of functional groups for enhanced biological activity or material properties.

Step Reaction Type Key Reagents/Conditions Yield (%)
1 Ether formation Benzyl alcohol + ethyl bromoacetate + NaH 76
2 Beta-ketoester formation Reaction with acetonitrile + n-BuLi (-78 °C) Not specified
3 Aminopyrazole formation Condensation with hydrazine 87
4 Cyclization and substitution Various (chlorination, nucleophilic substitution) 61-94

This synthetic flexibility is valuable for drug discovery and advanced material synthesis.

Summary Table of Preparation Methods

Method Key Features Reaction Conditions Yield Range Advantages
Cross-Dehydrogenative Coupling (CDC) Oxidative cyclization with O2, mild acid Ethanol, AcOH, 130 °C, 18 h, O2 High Simple, catalyst-free, scalable
Sonochemical One-Pot Synthesis Ultrasonic irradiation, green solvent Acetonitrile, 85 °C, 20 min sonication Up to 92% Fast, high yield, regioselective
Thermal Cyclization with β-Diketones Direct heating, no catalyst 180 °C, 3 h ~78% Straightforward, good yield
Multi-Step Functionalized Aminopyrazole Route Complex substitution, multi-step Various, including low temp steps Variable Structural diversity, functionalization

Q & A

Q. What are the common synthetic routes for Pyrazolo[1,5-A]pyridine-5-carbonitrile derivatives?

The synthesis typically involves condensation reactions between aminopyrazole precursors and electrophilic reagents. For example:

  • Step 1 : React 5-amino-1H-pyrazole-4-carbonitrile with α,β-unsaturated nitriles under microwave irradiation to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2 : Introduce substituents at position 7 via nucleophilic substitution or cross-coupling reactions. Catalysts like piperidine or novel heterogeneous catalysts (e.g., silica-supported acids) improve regioselectivity .
  • Characterization : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm regiochemistry and purity .

Q. How are this compound derivatives characterized for structural confirmation?

  • Spectroscopy : 1H NMR^1 \text{H NMR} (e.g., distinguishing C-3 and C-5 protons via coupling patterns) and IR (C≡N stretch at ~2200 cm1^{-1}) .
  • X-ray crystallography : Resolves planarity of the fused ring system and dihedral angles of substituents (e.g., 14.1° for 4-tolyl groups) .
  • Elemental analysis : Validate molecular formulas (e.g., C21_{21}H16_{16}ClN7_7 with calculated C: 62.77%, H: 4.01%, N: 24.40%) .

Q. What biological activities are associated with this compound scaffolds?

These compounds exhibit:

  • Anticancer activity : Inhibition of kinases (e.g., CHK1) via hydrogen bonding with hinge regions .
  • Antimicrobial properties : Disruption of bacterial cell membranes via lipophilic substituents (e.g., chlorophenyl groups) .
  • CRF1 receptor antagonism : For neuropsychiatric disorders, achieved by optimizing 5-propyl and 7-piperazinyl substituents .

Advanced Research Questions

Q. How can regioselectivity challenges in Pyrazolo[1,5-A]pyridine synthesis be addressed?

Regioselectivity is influenced by:

  • Reagent polarity : Polar aprotic solvents (DMF) favor C-7 substitution over C-5 .
  • Catalysts : Silica-supported acids enhance yield of 5-methyl-4-phenyl derivatives (85% vs. 62% without catalyst) .
  • Computational modeling : DFT studies predict transition-state stability for C-3 vs. C-5 attack, guiding synthetic design .

Q. What strategies optimize substituent effects for enhanced bioactivity?

  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., -CN, -CF3_3) at C-5 improve kinase inhibition (IC50_{50} < 100 nM) .
    • Lipophilic chains (e.g., propyl at C-5) enhance blood-brain barrier penetration for CNS targets .
  • Data-driven optimization : Use multivariate analysis to correlate logP (1.12–2.45) with cytotoxicity (R2^2 = 0.89) .

Q. How can contradictory data on compound efficacy be resolved?

  • Control experiments : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
  • Analytical rigor : Use HPLC (>95% purity) to exclude impurities causing false positives .
  • Meta-analysis : Compare IC50_{50} values across studies (e.g., 0.8 μM vs. 2.3 μM for CHK1 inhibitors) to identify outliers .

Q. What computational tools predict the reactivity of Pyrazolo[1,5-A]pyridine intermediates?

  • Molecular docking : AutoDock Vina screens substituent interactions with target proteins (e.g., PDE-4 binding pocket) .
  • MD simulations : Assess stability of piperazine-linked derivatives in aqueous environments (>10 ns trajectories) .
  • QSAR models : Train on datasets of 50+ derivatives to predict logD and solubility .

Methodological Tables

Table 1 : Representative Synthetic Yields and Bioactivity

CompoundYield (%)Melting Point (°C)IC50_{50} (μM)TargetReference
7-Amino-3-(2'-Cl-phenylazo)62266–2681.2 ± 0.3EGFR Kinase
5-Methyl-4-phenyl85221–2230.8CHK1
5-Propyl-7-piperazinyl67233–2350.05CRF1 Receptor

Table 2 : Key Spectroscopic Data for Structural Confirmation

Substituent Position1H NMR^1 \text{H NMR} (δ, ppm)13C NMR^{13} \text{C NMR} (δ, ppm)
C-3 (CN)-115.2 (q, J = 45 Hz)
C-5 (CH3_3)2.35 (s, 3H)18.9
C-7 (NH2_2)6.82 (br s, 2H)-

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyrazolo[1,5-A]pyridine-5-carbonitrile
Reactant of Route 2
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Pyrazolo[1,5-A]pyridine-5-carbonitrile

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